BenchChemオンラインストアへようこそ!

BIBP 3226 trifluoroacetate

NPY Y1 Receptor Binding Affinity BIBO 3304

Select BIBP 3226 trifluoroacetate when your experimental design demands the dual NPY Y1/NPFF antagonist profile not replicated by selective analogs (e.g., BIBO 3304 or RF9). As the first-in-class dual antagonist, it remains the essential reference compound for seizure research paradigms comparing dual versus selective receptor blockade. Cost-effective for Y1 confirmation in NPFF-negative cell lines. Benchmark standard for novel NPFF ligand characterization. ≥98% purity, ships under blue ice.

Molecular Formula C27H31N5O3.2CF3CO2H
Molecular Weight 701.61
Cat. No. B1191874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBP 3226 trifluoroacetate
SynonymsN-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide ditrifluoroacetate
Molecular FormulaC27H31N5O3.2CF3CO2H
Molecular Weight701.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIBP 3226 Trifluoroacetate: A Foundational, Non-Peptide Y1 and NPFF Antagonist for Neuropeptide Signaling Research


BIBP 3226 trifluoroacetate is a synthetic, non-peptide compound established as the first potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor [1]. Subsequent characterization revealed it also acts as an antagonist at neuropeptide FF (NPFF) receptors [2]. Its primary utility is as a pharmacological tool for dissecting the physiological roles of these neuropeptide systems, with demonstrated activity both in vitro and in vivo [3]. This dual activity profile distinguishes it from newer, more selective analogs and underpins its continued use as a reference standard for target engagement and functional studies.

Why BIBP 3226 Trifluoroacetate Cannot Be Indiscriminately Substituted for Other NPY Y1 or NPFF Antagonists


Substitution of BIBP 3226 with other in-class compounds is fraught with risk due to its unique and well-documented polypharmacology as a dual Y1/NPFF antagonist, a profile that is not replicated by more selective analogs like BIBO 3304 (Y1-selective) or RF9 (NPFF-selective). This dual activity means that its effects in complex biological systems cannot be fully recapitulated by a combination of selective agents, as its potency and kinetic profile at each target are fixed [1]. Conversely, using it as a tool to study pure NPFF pharmacology is complicated by its high-affinity Y1 antagonism and its reported non-specific effects at high concentrations [2]. Therefore, its selection must be driven by a specific experimental question that leverages its distinct pharmacological footprint, rather than a generic requirement for an NPY1 or NPFF antagonist.

Quantitative Differentiation of BIBP 3226 Trifluoroacetate from Closest Analogs and Alternatives


Potency at Y1 Receptor: BIBP 3226 vs. BIBO 3304

In a direct head-to-head comparison, BIBO 3304 exhibits approximately 10-fold higher affinity for the Y1 receptor than BIBP 3226. This difference is quantified in rat brain homogenate binding assays using [125I][Leu31,Pro34]PYY as the radioligand [1].

NPY Y1 Receptor Binding Affinity BIBO 3304

Selectivity Profile: Y1 vs. Y2, Y4, Y5 Receptors

BIBP 3226 demonstrates high selectivity for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5). Quantitative binding data show a clear window between its primary target and off-target NPY receptors [1]. This contrasts with its activity at NPFF receptors (see separate evidence item).

Receptor Selectivity NPY Receptor Subtypes Cross-reactivity

Dual Activity: NPFF Receptor Antagonism vs. GR 231118

Unlike the pure Y1 antagonist BIBO 3304, BIBP 3226 also demonstrates significant binding and functional antagonism at NPFF receptors. In a study comparing it to GR 231118 (a mixed Y1 antagonist/Y4 agonist), both compounds displaced NPFF binding with low affinity (50-100 nM) [1]. Critically, BIBP 3226 was identified as the first antagonist of NPFF receptors, antagonizing the effect of NPFF on cAMP production [1].

NPFF Receptor Polypharmacology GR 231118

Functional Antagonism in Cardiovascular Preparations

BIBP 3226 demonstrates functional selectivity in isolated tissue assays. It potently antagonizes NPY-induced vasoconstriction in rabbit saphenous vein (a Y1-mediated response) but is inactive against Y2-mediated responses in rat vas deferens . This functional data reinforces the selectivity profile observed in binding assays.

Cardiovascular Functional Assay Isolated Tissue

In Vivo Efficacy: Seizure Models Reveal Differential Requirement for NPFF Activity

In a rat model of pilocarpine-induced limbic seizures, BIBP 3226 (mixed Y1/NPFF antagonist) significantly attenuated seizure severity, whereas two highly selective NPY Y1 receptor ligands did not [1]. This demonstrates that the in vivo efficacy of BIBP 3226 in this model is dependent on its NPFF receptor antagonism, not its Y1 activity. This finding highlights a key application scenario where BIBP 3226 is essential and cannot be replaced by a selective Y1 tool.

Epilepsy In Vivo Pharmacology Limbic Seizures

Functional Limitations at NPFF2 Receptor: Non-Specific Effects at High Concentrations

While BIBP 3226 acts as a competitive antagonist at the hNPFF2 receptor, its utility as a pure NPFF tool is constrained. At high concentrations, it exhibits non-specific effects, increasing [35S]GTPγS binding independently of receptor activation [1]. This is a known artifact that limits its maximum usable concentration in certain functional assays.

NPFF2 Receptor Assay Interference Concentration Limit

Evidence-Backed Application Scenarios for BIBP 3226 Trifluoroacetate in Scientific Research


Scenario 1: Dissecting NPFF-Dependent vs. NPY1-Dependent In Vivo Phenotypes

This is the premier application for BIBP 3226, as highlighted in seizure research [1]. An experimental design that compares the effects of BIBP 3226 (dual Y1/NPFF antagonist) with those of a highly selective Y1 antagonist (e.g., BIBO 3304) and a selective NPFF antagonist (e.g., RF9) can definitively attribute a physiological or behavioral phenotype to one or both of these systems. BIBP 3226 is the essential reference compound in this paradigm, as it represents the 'dual blockade' condition. Its use is justified when the goal is to establish the role of the NPFF system or to confirm that a phenotype is not solely mediated by Y1 receptors [1].

Scenario 2: Validating Y1-Mediated Functional Responses in Isolated Tissue and Cell Assays

BIBP 3226 remains a reliable and cost-effective tool for confirming the involvement of NPY Y1 receptors in simple in vitro functional assays. Its established selectivity profile for Y1 over Y2, Y4, and Y5 receptors (>900-fold) makes it suitable for experiments where pure Y1 antagonism is required and the presence of NPFF receptors is not a confounding factor (e.g., in certain peripheral tissues or cell lines that do not express NPFF receptors) [1]. It serves as a positive control or validation reagent for Y1-mediated calcium mobilization or cAMP inhibition [2].

Scenario 3: Use as a Reference Standard for NPFF Antagonist Discovery and Profiling

Given its historical significance as the first reported NPFF receptor antagonist [1], BIBP 3226 is a critical reference compound in the development and characterization of novel NPFF receptor ligands. It serves as a benchmark for comparing binding affinity, functional antagonism, and selectivity profiles. New compounds are often compared to BIBP 3226 to assess improvements in potency, selectivity, and the absence of its known limitations, such as non-specific effects at high concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIBP 3226 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.